molecular formula C14H18N2O5S B14574444 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine CAS No. 61299-05-6

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine

Cat. No.: B14574444
CAS No.: 61299-05-6
M. Wt: 326.37 g/mol
InChI Key: YJZCVZCOFVQXRD-LBPRGKRZSA-N
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Description

Preparation Methods

The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be achieved through several synthetic routes. One common method involves the reaction of L-valine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product. Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition. The specific pathway depends on the nature of the enzyme and the structure of the compound .

Comparison with Similar Compounds

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its specific uses and effects.

Properties

CAS No.

61299-05-6

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid

InChI

InChI=1S/C14H18N2O5S/c1-10(2)12(13(17)18)15-14(19)16-22(20,21)9-8-11-6-4-3-5-7-11/h3-10,12H,1-2H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1

InChI Key

YJZCVZCOFVQXRD-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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